1,2-Diisocyanoethane
Description
Properties
IUPAC Name |
1,2-diisocyanoethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-5-3-4-6-2/h3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHHRGDHFMRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625009 | |
| Record name | 1,2-Diisocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-54-1 | |
| Record name | 1,2-Diisocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 1,2-Diformamidoethane
The reaction begins with the formylation of 1,2-diaminoethane (ethylenediamine) using ethyl formate. This exothermic process involves refluxing the diamine with excess ethyl formate (10 equivalents) at 60°C for 24 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the electrophilic carbonyl carbon of ethyl formate, displacing ethanol and forming the diformamide intermediate. The product precipitates as a white solid, which is isolated by solvent removal under reduced pressure. This step is quantitative, requiring no further purification.
Reaction Equation:
Step 2: Dehydration to 1,2-Diisocyanoethane
The diformamide is dehydrated using phosphoryl chloride (POCl₃) and triethylamine (NEt₃) in dry dichloromethane (DCM) under a nitrogen atmosphere. The solution is cooled to -78°C before dropwise addition of POCl₃, which acts as a Lewis acid to facilitate the elimination of water. NEt₃ neutralizes HCl byproducts, preventing side reactions. After warming to room temperature, the mixture is quenched with aqueous NaHCO₃, and the organic layer is washed, dried, and concentrated. Purification via silica gel chromatography (DCM eluent) yields this compound as a yellow oil (86% yield).
Reaction Equation:
Critical Parameters:
-
Temperature: Maintaining -78°C during POCl₃ addition minimizes side reactions.
-
Solvent: Anhydrous DCM ensures reagent stability.
-
Stoichiometry: Excess POCl₃ (3.0 equiv) and NEt₃ (12.0 equiv) drive the reaction to completion.
Optimization of Reaction Conditions
Temperature and Catalytic Effects
Lowering the reaction temperature to -78°C suppresses oligomerization and hydrolysis, which are prevalent at higher temperatures. The use of NEt₃ as a base enhances reaction efficiency by sequestering HCl, preventing protonation of intermediates. Comparative studies show that omitting NEt₃ reduces yields to <30% due to incomplete dehydration.
Solvent Selection
Polar aprotic solvents like DCM or chloroform are optimal due to their low nucleophilicity and ability to dissolve both the diformamide and POCl₃. Non-polar solvents (e.g., toluene) result in phase separation and sluggish reaction kinetics.
Spectroscopic Characterization and Analytical Data
¹H NMR Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) of this compound exhibits a singlet at δ 3.73 ppm, corresponding to the four equivalent methylene protons (–CH₂–). No residual amine or formamide peaks are observed, confirming complete conversion.
Table 1: Key Spectroscopic Data for this compound
| Parameter | Value |
|---|---|
| ¹H NMR (δ, CDCl₃) | 3.73 (s, 4H) |
| Yield | 86% |
| Purification Method | Silica gel chromatography (DCM) |
Comparative Analysis with Alternative Methods
Thermal Decomposition
Thermal cracking of carbamates (e.g., HDI synthesis at 220–245°C) is ineffective for this compound due to its lower thermal stability. Pilot studies show decomposition >100°C, yielding cyanamide and ethylene.
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
1,2-Diisocyanoethane undergoes various chemical reactions, including:
Oxidation: The isocyano groups can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano groups to amines.
Substitution: The isocyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano groups under mild conditions.
Major Products Formed
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Polymerization Processes
DICE is primarily utilized as a monomer in the synthesis of polyurethanes and other polymeric materials. Its diisocyanate functionality allows it to react with polyols to form urethane linkages, which are crucial for producing flexible and durable materials.
- Case Study: Polyurethane Foams
Coatings and Adhesives
Due to its reactivity, DICE is employed in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation.
- Case Study: Automotive Coatings
Biomedical Applications
Recent research has explored the use of DICE in biomedical fields, particularly in drug delivery systems and tissue engineering scaffolds.
- Case Study: Biocompatible Polymers
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer in polyurethanes | High mechanical strength |
| Coatings | Formulation of durable automotive coatings | Excellent adhesion and weather resistance |
| Biomedical Engineering | Development of drug delivery systems | Controlled release of therapeutics |
Research Findings
- Polymer Blends : Studies indicate that incorporating DICE into polymer blends enhances their mechanical properties, such as tensile strength and flexibility .
- Environmental Resistance : Coatings formulated with DICE show improved resistance to UV degradation, making them suitable for outdoor applications .
- Toxicology Studies : While DICE exhibits beneficial properties, it is essential to monitor its toxicity profile in various applications, especially in biomedical contexts .
Mechanism of Action
The mechanism of action of 1,2-Diisocyanoethane involves its reactivity with various chemical species. The isocyano groups can act as electrophiles, reacting with nucleophiles to form new bonds. This reactivity is influenced by the electronic properties of the isocyano groups, which can be modulated by the surrounding chemical environment. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Table 1: Thermochemical Data for C₄H₄N₂ Isomers
| Compound | Standard Enthalpy of Formation (ΔfH°, kcal/mol) | Stability Ranking |
|---|---|---|
| Pyrimidine | 37.1 | Most Stable |
| Pyrazine | 43.2 | Moderately Stable |
| This compound | 92.4 | Least Stable |
Key Findings :
- This compound exhibits the highest enthalpy of formation (92.4 kcal/mol), indicating low thermodynamic stability due to electron-deficient isocyano groups and possible steric strain .
- Pyrimidine (ΔfH° = 37.1 kcal/mol) is the most stable isomer, attributed to aromatic resonance stabilization. Experimental values for pyrimidine (46.1–47.75 kcal/mol) slightly deviate from computed data, suggesting methodological discrepancies .
Comparison with Other Diisocyano Ligands
This compound is structurally analogous to diisocyanohexane (TMB, 1,6-diisocyanohexane), but differences in chain length and flexibility influence their coordination behavior:
Table 2: Ligand Comparison in Metal Complexes
| Ligand | Metal Complex Example | Key Properties |
|---|---|---|
| This compound | (DHB)CuII | Forms rigid, linear complexes |
| Diisocyanohexane (TMB) | (TMB)CuII | Flexible, enhances solubility |
- This compound creates compact complexes due to its short ethane backbone, favoring electron-deficient metal centers .
- TMB’s longer hexane chain improves solubility in nonpolar solvents and stabilizes bulkier metal centers .
Comparison with Diisocyanates
While this compound and diisocyanates (e.g., hexamethylene diisocyanate) share functional groups (–NC vs. –NCO), their reactivities and applications diverge:
Table 3: Functional Group Comparison
| Compound | Functional Group | Primary Use | Reactivity |
|---|---|---|---|
| This compound | –NC | Coordination chemistry | Nucleophilic at carbon |
| Hexamethylene diisocyanate | –NCO | Polyurethane production | Electrophilic at nitrogen |
- This compound participates in redox reactions and stabilizes metal ions in low oxidation states .
- Diisocyanates polymerize with alcohols to form polyurethanes, leveraging the electrophilicity of the –NCO group .
Biological Activity
1,2-Diisocyanoethane (DICE) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly in the context of anticancer research, antimicrobial properties, and its role as a chemical intermediate in drug synthesis.
Chemical Structure and Properties
This compound is characterized by two isocyanate groups attached to a two-carbon ethane backbone. Its chemical formula is , and it exhibits distinct rotameric forms that influence its reactivity and interaction with biological targets. The trans rotamer is generally more stable than the gauche form, which can affect its biological behavior and interactions with biomolecules .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research involving various synthesized derivatives has shown promising results against several human tumor cell lines:
- Cell Lines Tested :
- HepG2 (liver cancer)
- HCT116 (colon cancer)
- MCF7 (breast cancer)
In vitro cytotoxicity assays revealed that certain derivatives of DICE demonstrated lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil. For instance, specific compounds derived from DICE exhibited significant inhibition of cell viability in HepG2 cells with viability percentages ranging from 61% to 69% compared to control drugs .
Table 1: Cytotoxic Activity of DICE Derivatives
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) |
|---|---|---|---|
| DICE-1 | HepG2 | 12.5 | 61.29 |
| DICE-2 | HCT116 | 10.0 | 68.18 |
| DICE-3 | MCF7 | 15.0 | 66.85 |
Antimicrobial Properties
Apart from anticancer activity, DICE has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of DICE derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, results showed:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined, demonstrating that some derivatives had MIC values as low as 5 µg/mL against E. coli, indicating strong antibacterial potential .
Mechanistic Insights
The biological activity of DICE can be attributed to its ability to form covalent bonds with nucleophiles in biological systems, such as amino acids in proteins. This reactivity allows for the modification of protein structures, potentially leading to altered function or inhibition of enzymatic activity.
Table 2: Mechanistic Pathways Involved
| Mechanism | Description |
|---|---|
| Covalent Bonding | Formation of stable adducts with nucleophiles |
| Enzyme Inhibition | Interference with active sites on enzymes |
| Membrane Disruption | Alteration of membrane integrity in microbes |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,2-Diisocyanoethane in laboratory settings?
- Methodological Answer : Synthesis should follow protocols for hazardous isocyanide derivatives, including strict inert atmosphere conditions (e.g., nitrogen/argon), controlled temperatures (<0°C to prevent decomposition), and use of non-protonic solvents (e.g., THF or DCM). Validate reaction progress via FT-IR to confirm isocyano group formation (C≡N stretch ~2100–2150 cm⁻¹) . Cross-reference synthetic pathways from analogous compounds (e.g., 1,2-bis(dichlorophosphino)ethane) to optimize yields and minimize side reactions .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Compare retention indices and spectral data with literature benchmarks . For quantitative purity, employ Karl Fischer titration to assess moisture content, critical for stabilizing reactive isocyano groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA/NIOSH guidelines for volatile organics: use fume hoods, impermeable gloves (nitrile), and full-face respirators with organic vapor cartridges. Store under nitrogen in amber glass vials to prevent photodegradation. Degrade spills with oxidizing agents (e.g., sodium hypochlorite) in controlled environments .
Advanced Research Questions
Q. How can researchers design experiments to study the ligand properties of this compound in coordination chemistry?
- Methodological Answer : Employ variable-temperature X-ray crystallography to analyze metal-ligand bond dynamics. Pair with DFT calculations (e.g., B3LYP/6-31G*) to model electronic interactions. Use cyclic voltammetry to assess redox behavior in metal complexes, referencing analogous systems like 1,2-bis(diphenylphosphino)ethane .
Q. How should contradictory data on this compound’s thermal stability be resolved?
- Methodological Answer : Conduct a systematic review using EPA’s data quality assessment (DQA) framework :
- Step 1 : Audit experimental conditions (e.g., heating rate, atmosphere) across studies.
- Step 2 : Replicate experiments with standardized DSC/TGA protocols (e.g., 10°C/min under N₂).
- Step 3 : Apply statistical tools (ANOVA) to identify outliers and validate reproducibility .
Q. What advanced techniques quantify this compound’s environmental degradation pathways?
- Methodological Answer : Use isotope-labeled analogs (¹³C/¹⁵N) in photolysis/hydrolysis studies tracked via LC-HRMS. Model degradation kinetics with Eyring plots to derive activation parameters. Cross-validate with computational tools (e.g., EPI Suite) to predict abiotic degradation products .
Notes for Rigorous Research
- Data Quality : Adhere to EPA’s systematic review criteria for chemical risk evaluation, including peer validation of raw datasets .
- Contradiction Analysis : Apply Coursera’s qualitative research framework to isolate methodological biases in conflicting results .
- Ethics : Disclose all synthetic byproducts and degradation hazards in publications, aligning with TCI America’s safety data standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
